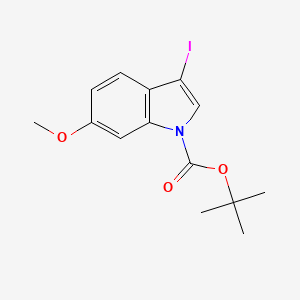

tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate

Description

tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate (CAS: 1268167-84-5) is a substituted indole derivative with the molecular formula C₁₄H₁₆INO₃ and a molecular weight of 373.19 g/mol . The tert-butyl carbamate (Boc) group at position 1 provides steric protection and enhances solubility in organic solvents, while the iodo substituent at position 3 and methoxy group at position 6 confer distinct electronic and steric properties. This compound is widely utilized in medicinal chemistry as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodo group .

Properties

IUPAC Name |

tert-butyl 3-iodo-6-methoxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-11(15)10-6-5-9(18-4)7-12(10)16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRAYVCBYJUMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858669 | |

| Record name | tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268167-84-5 | |

| Record name | tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodoaniline and 6-methoxyindole.

Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of Functional Groups: The methoxy group is introduced through methylation, and the tert-butyl ester is formed by esterification using tert-butyl alcohol and an acid catalyst.

Iodination: The iodine atom is introduced at the 3-position through an electrophilic substitution reaction using iodine and a suitable oxidizing agent.

Chemical Reactions Analysis

tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the indole ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate typically involves the use of triethylamine and dichloromethane as solvents. The reaction conditions generally yield high purity and satisfactory yields, making it a viable compound for further research applications .

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of bioactive molecules. Its structural characteristics allow it to be modified to create derivatives that exhibit biological activity, particularly in targeting indole-related pathways. For instance, it has been explored in the development of radiolabeled tryptophan analogs for positron emission tomography (PET) imaging, which can be crucial for monitoring metabolic processes in vivo .

Organic Synthesis

This compound is used as a building block for synthesizing more complex indole derivatives. These derivatives are often utilized in the development of pharmaceuticals due to their diverse biological activities. The compound's iodide functionality allows for further functionalization through nucleophilic substitution reactions, facilitating the creation of various derivatives with tailored properties .

Photoredox Catalysis

Recent studies have highlighted the use of this compound in photoredox catalysis, where it acts as a precursor for generating reactive intermediates under light irradiation conditions. This application is particularly promising for developing new synthetic methodologies that are more environmentally friendly and efficient .

Data Table: Synthesis Yields and Conditions

Case Study 1: Development of Radiolabeled Tryptophan Analogs

In a study focused on developing radiolabeled tryptophan analogs, this compound was utilized to synthesize compounds that showed promising tumor uptake in animal models. The analogs were evaluated for their potential use in PET imaging to monitor tumor metabolism effectively .

Case Study 2: Synthesis of Indole Derivatives

A research group successfully synthesized various indole derivatives starting from this compound. The derivatives exhibited diverse pharmacological activities, showcasing the versatility of this compound as a precursor in drug discovery efforts .

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 6

Key Observations:

- Electronic Effects : The methoxy group (OMe) in the target compound donates electrons via resonance, stabilizing the indole ring. In contrast, the fluoro substituent () is electron-withdrawing, reducing ring electron density and altering reactivity in electrophilic substitutions .

- Reactivity at Position 3 : The iodo group in the target compound is superior to bromo () or formyl () in cross-coupling reactions due to its higher leaving-group ability and compatibility with palladium catalysts .

- Solubility : The hydroxymethyl group in increases polarity and aqueous solubility compared to the methoxy group in the target compound .

Research Findings and Data

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Biological Activity

tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of an indole ring, iodine atom, and methoxy group, suggests promising interactions with biological targets.

- CAS Number : 1268167-84-5

- Molecular Formula : C₁₄H₁₆INO₃

- Molecular Weight : 373.19 g/mol

- Purity : Typically above 95% in commercial preparations

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent research indicates that compounds related to indole structures exhibit significant antimicrobial properties. For instance, studies have shown that certain indolyl derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural analogs have demonstrated low minimum inhibitory concentrations (MIC) against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Indoles are known for their anticancer properties, and compounds similar to this compound have been tested for their efficacy against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting tumor growth in xenograft models for head and neck cancer . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Study on Indole Derivatives

A study evaluated a series of indole derivatives, including those with iodine substitutions. The results indicated that these compounds exhibited significant antiproliferative effects against several cancer cell lines. Notably, the study highlighted the role of molecular docking in predicting the binding affinities of these compounds to target proteins involved in cancer progression .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of various indole derivatives against Staphylococcus aureus. The findings revealed that specific modifications to the indole structure could enhance antimicrobial activity. For example, compounds with halogen substitutions showed increased potency against resistant bacterial strains .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus (MRSA) | <1 | High potency observed |

| Anticancer | A549 (Lung Cancer) | Not specified | Induction of apoptosis noted |

| Antifungal | Candida albicans | 7.80 | Moderate activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.